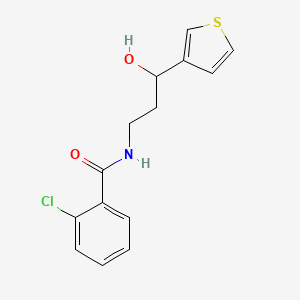

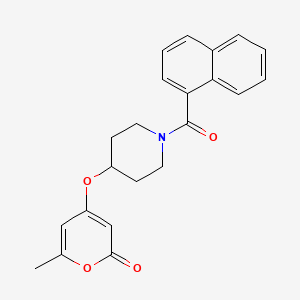

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as “2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide”, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

The molecular formula of “2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” is C14H14ClNO2S. Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .

Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide” is 295.78. Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Naganagowda and Petsom (2011) described the synthesis of new derivatives similar to the core structure of interest, focusing on their antimicrobial activities. These compounds were developed by reacting specific precursor compounds with various amines, hydroxylamine hydrochloride, and other agents to produce quinazolinones with potential antibacterial and antifungal properties. The detailed spectral data confirmed their structures, highlighting the role of such compounds in antimicrobial research (Naganagowda & Petsom, 2011).

Chemoselective N-benzoylation

Research by Singh, Lakhan, and Singh (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates, leading to the production of N-(2-hydroxyphenyl)benzamides. These compounds, characterized by analytical and spectral data, are of biological interest, demonstrating the importance of chemoselective methods in synthesizing biologically active benzamides (Singh, Lakhan, & Singh, 2017).

Pharmacological Evaluation

A historic study by Chapman, Scrowston, and Westwood (1969) prepared the benzo[b]thiophen analogue of tryptophan and its derivatives for pharmacological evaluation. This research paved the way for understanding the structure-activity relationships of such compounds, indicating their potential in medicinal chemistry (Chapman, Scrowston, & Westwood, 1969).

Antipathogenic and Antibiofilm Properties

Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized a series of acylthioureas, showcasing their significant antipathogenic activities, especially against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of such derivatives as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name |

2-chloro-N-(3-hydroxy-3-thiophen-3-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-11(12)14(18)16-7-5-13(17)10-6-8-19-9-10/h1-4,6,8-9,13,17H,5,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPIUTMWSOOXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC(C2=CSC=C2)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)

![N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2522439.png)

![(E)-2,3-dimethoxy-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2522444.png)

![3,5-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2522447.png)

![2,2,2-Trifluoro-1-[4-(4-methylpiperazin-1-yl)phenyl]ethanamine](/img/structure/B2522450.png)

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)